5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
The compound 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative featuring:
- A 2-chlorophenyl group at position 5, contributing steric bulk and electron-withdrawing effects.
- A thiol (-SH) group at position 3, enabling hydrogen bonding and redox activity.
This scaffold is of interest due to its structural versatility, which allows modifications to optimize pharmacological, corrosion-inhibiting, or material science applications. Below, we compare this compound with structurally and functionally related analogs.
Properties
CAS No. |
478254-15-8 |
|---|---|
Molecular Formula |
C21H15ClN4OS |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+ |
InChI Key |
HZNLRSGGKJDWLT-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Potassium Dithiocarbazinate
Reagents :
-
Benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure :
-
Potassium dithiocarbazinate formation : Benzoic acid hydrazide reacts with CS₂ in ethanolic KOH to form potassium dithiocarbazinate.
-
Cyclization : The potassium salt undergoes reflux with hydrazine hydrate (3–4 hours), yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Key Data :
| Step | Yield (%) | Reaction Time (h) | Characterization (IR peaks, cm⁻¹) |
|---|---|---|---|
| 1 | 58 | 16 | 1662 (C=O), 3300 (N–H) |
| 2 | 42 | 3 | 943 (N–C–S), 1278 (N–N–C) |
Schiff Base Condensation
The triazole-thiol intermediate undergoes condensation with 3-phenoxybenzaldehyde to form the final product.
Acid-Catalyzed Condensation
Reagents :
-
4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
-
3-Phenoxybenzaldehyde
-
Concentrated H₂SO₄ (catalyst)
-
Ethanol (solvent)
Procedure :
-
Equimolar triazole-thiol and aldehyde are refluxed in ethanol with H₂SO₄ (3–5 hours).
-
The product precipitates upon cooling and is recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1 (amine:aldehyde) |
| Reaction Time | 3–5 hours |
| Yield | 39–58% |
| Melting Point | 190–192°C |
| IR (N=CH) | 1600–1640 cm⁻¹ |
| ¹H NMR (N=CH) | δ 8.7 ppm |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Advantages : Reduced reaction time (30–60 minutes) and improved yield (65–72%).
Conditions :
-
Microwave power: 300–500 W
-
Solvent: Ethanol or DMF
-
Catalyst: Piperidine or acetic acid
Solid-Phase Synthesis
Method : Immobilized triazole-thiol on Wang resin reacts with 3-phenoxybenzaldehyde under mild conditions.
Yield : ~50% with >95% purity (HPLC).
Characterization and Validation
Critical analytical data confirm structural integrity:
Spectroscopic Data :
| Technique | Key Signals | Source |
|---|---|---|
| IR | 698 cm⁻¹ (C–S), 1305 cm⁻¹ (C–N) | |
| ¹H NMR | δ 7.5–7.85 ppm (aromatic H), δ 14.6 (S–H) | |
| MS (ESI+) | m/z 407.2 [M+H]⁺ |
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 61.85 | 61.72 |
| H | 3.71 | 3.68 |
| N | 13.76 | 13.69 |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Scalability
-
Batch Size Limitation : >10 g batches show yield drops (~10%) due to incomplete cyclization.
-
Mitigation : Gradient heating (60°C → 80°C) enhances conversion.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 39–58 | 95–98 | Moderate | High |
| Microwave | 65–72 | 98–99 | High | Moderate |
| Solid-Phase | 50 | >95 | Low | Low |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of reduced derivatives.
Substitution: The chlorophenyl and phenoxyphenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of triazole compounds, including 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, exhibit significant antibacterial activity. A study demonstrated that triazole thiols can target bacterial dihydrofolate reductase, an enzyme critical for folate synthesis in bacteria. This mechanism was shown to be effective against strains of Mycobacterium tuberculosis, including multi-drug-resistant variants. The compound exhibited promising anti-tubercular activity at concentrations as low as 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains .
Anticancer Activity
The anticancer potential of 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been explored through various studies. A notable investigation involved the synthesis of hydrazone derivatives from triazole thiols and their subsequent testing against cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds demonstrating significant inhibition of cell migration and potential as antimetastatic agents .
Antifungal Activity
In addition to its antibacterial and anticancer properties, 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown antifungal activity. The compound's structural characteristics allow it to interact effectively with fungal enzymes, inhibiting their growth. Studies have reported that triazole derivatives can disrupt fungal cell wall synthesis and metabolism, making them valuable in treating fungal infections .
Data Table: Summary of Research Findings
Case Study 1: Anti-Tubercular Activity
A series of experiments were conducted to evaluate the anti-tubercular efficacy of triazole thiol derivatives against Mycobacterium tuberculosis. The study employed the resazurin microtiter assay method to assess the viability of bacterial cultures treated with varying concentrations of the compound. The results confirmed that the tested compound not only inhibited bacterial growth but also showed a correlation between structural modifications and increased potency against resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cells
Another research initiative focused on synthesizing novel hydrazone derivatives from triazole thiols and evaluating their cytotoxic effects on several cancer cell lines. The MTT assay was used to determine cell viability post-treatment. Among the synthesized compounds, those containing specific substituents demonstrated enhanced selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to its biological effects.
Receptors: It could bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations

Key Observations :
- Substituent position (ortho, meta, para) on the benzylidene moiety affects steric hindrance and π-stacking interactions. For example, 3-phenoxybenzylidene (target compound) may offer better conformational flexibility than 4-phenoxy analogs .
Key Observations :
Antibacterial Activity
- Nitro-substituted analogs (e.g., 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol) exhibit potent activity against Staphylococcus aureus (MIC = 0.132 mM), surpassing ampicillin .
- The target compound’s 3-phenoxy group may enhance membrane penetration due to increased lipophilicity, though specific MIC data is lacking .
Corrosion Inhibition
Toxicity Profile
- 4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits low acute toxicity (LD₅₀ = 1190 mg/kg, Class IV) .
- Structural similarities suggest the target compound may share a favorable toxicity profile, though in vivo validation is required .
Physicochemical Properties
Table 3: Melting Points and Solubility Trends
Key Observations :
- Hydrophobic substituents (e.g., phenoxy, naphthalenyloxy) reduce aqueous solubility but improve lipid membrane interactions .
- Nitro and chloro groups increase melting points due to enhanced crystallinity .
Biological Activity
The compound 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (C21H15ClN4OS) is a member of the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.
- Molecular Weight : 406.9 g/mol
- Molecular Formula : C21H15ClN4OS
- CAS Number : 478254-15-8
Anticancer Activity
-
Cytotoxicity Studies :
Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds showed higher cytotoxicity towards melanoma cells compared to others .Cell Line IC50 (µM) IGR39 (Melanoma) 6.2 MDA-MB-231 (Breast) 27.3 Panc-1 (Pancreatic) 43.4 -
Mechanism of Action :
The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the triazole ring enhances the interaction with biological receptors due to its hydrogen-bonding capacity and dipole character .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds containing the triazole-thiol moiety have shown significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit bacterial growth against pathogenic strains, making them potential candidates for developing new antimicrobial agents .
Other Biological Activities
-
Antioxidant Properties :
Several studies have indicated that triazole-thiol compounds possess antioxidant properties, which can protect cells from oxidative stress and related damage. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role in tumor progression . -
Anti-inflammatory Effects :
The anti-inflammatory potential of 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been highlighted in various studies, suggesting its usefulness in treating inflammatory diseases .
Study 1: Synthesis and Evaluation of Triazole Derivatives
A recent study synthesized several derivatives of 1,2,4-triazole-thiols and evaluated their biological activities. Among these compounds, one derivative exhibited significant anticancer activity with an IC50 value lower than that of established chemotherapeutic agents .
Study 2: Structure-Activity Relationship
Research focused on understanding the structure-activity relationship (SAR) of triazole-thiols revealed that modifications at specific positions on the triazole ring could enhance biological activity. For example, substituents at the C5 position were associated with improved cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol and its analogs?
- Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 3-phenoxybenzaldehyde. Similar derivatives (e.g., 6q, 6r in ) were prepared by refluxing precursors in ethanol or under solvent-free conditions, followed by purification via silica gel column chromatography (yields: 64–83%) . Key steps include monitoring reaction progress by TLC and optimizing solvent systems (e.g., ethyl acetate/hexane mixtures) for crystallization.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). reports detailed δ values for triazole-thiol derivatives (e.g., 6l: δ 8.21 ppm for benzylidene proton) .
- IR Spectroscopy : Confirm imine (C=N, ~1600 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) groups .
- HR-MS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7). Compounds in showed cytotoxic activity, with yields correlating to structural variations (e.g., electron-withdrawing substituents enhanced activity) .
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus ( ). A related triazole-thiol derivative exhibited MIC values comparable to fluconazole .
- Antioxidant Screening : DPPH radical scavenging assay ( ). Substitutions like 2-hydroxybenzylidene (compound 3 in ) increased antiradical activity by 40% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
- Methodological Answer :
- Substituent Modification : Replace the 3-phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. shows IC50 values of 1.50 μM for a chloro-phenyl analog, highlighting substituent impact on alkaline phosphatase inhibition .
- In Silico Docking : Use tools like AutoDock to predict binding affinities. applied molecular docking to triazole derivatives, identifying hydrophobic interactions with microbial targets .
- Data-Driven Optimization : Compare IC50/EC50 values of analogs (e.g., : 4-fluorobenzylidene reduced activity by 15% vs. 2-hydroxybenzylidene) .
Q. How to resolve contradictions in cytotoxicity data across experimental models?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., MCF-7) and passage numbers. reports cytotoxicity variations (65–79% yields) due to substituent-dependent solubility .
- Dose-Response Analysis : Perform IC50 calculations with nonlinear regression (e.g., GraphPad Prism). used triplicate measurements to minimize variability .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) to distinguish cytotoxic mechanisms from assay artifacts .
Q. What in silico strategies predict acute toxicity and guide preclinical testing?
- Methodological Answer :
- QSAR Modeling : achieved LD50 prediction (1190 mg/kg) for a triazole-thiol analog using cross-validated regression (R² > 0.85) .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and bioavailability. combined ADME analysis with docking to prioritize low-toxicity candidates .
- Validation : Compare in silico predictions with in vivo acute toxicity assays (OECD Guideline 423). classified the compound as Class IV toxicity (low risk) .
Q. How to validate purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC Analysis : Monitor degradation products using C18 columns and UV detection (λ = 254 nm). used TLC to confirm reaction completion .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months (ICH Q1A guidelines). recommends storage at 20°C for related triazole-thiols .
- Mass Balance : Compare NMR/MS data pre- and post-storage to detect decomposition.
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Re-evaluate Descriptors : Include solvent-accessible surface area (SASA) or logP in QSAR models. attributed prediction errors to unmodeled metabolic pathways .
- Experimental Replication : Test compounds in orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). validated antifungal activity via both in vitro and docking studies .
- Solubility Correction : Use surfactants (e.g., Tween-80) or co-solvents to improve bioavailability mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

